9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one
Overview
Description
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes an acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one typically involves the reaction of 3,3-dimethylacrylic acid with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the acridinone core. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of advanced techniques such as chromatography and crystallization to obtain a high-purity product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light when excited by specific wavelengths. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with a similar structure but lacking the hydroxyethyl and dimethyl groups.
Acridone: Another related compound with a similar core structure but different functional groups.
Quinacrine: A compound with a similar acridine core used as an anti-malarial drug.
Uniqueness
What sets 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one apart from these similar compounds is its unique combination of functional groups, which confer specific properties such as enhanced fluorescence and potential therapeutic effects. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(2-hydroxyethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(21)10-17)16(18-7-8-20)11-5-3-4-6-12(11)19-13/h3-6,20H,7-10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVWBIPDCIUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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